molecular formula C19H22N2O3 B12445770 (2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

(2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B12445770
M. Wt: 326.4 g/mol
InChI Key: RGTUYVNRHZBNCK-UHFFFAOYSA-N
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Description

(2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol typically involves the reaction of 2,3-dimethoxybenzaldehyde with 1-propyl-1H-benzimidazole in the presence of a reducing agent. One common method is the reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive cyclizing agent in dimethyl sulfoxide (DMSO) as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol involves inhibiting the activity of enzymes involved in cell division and growth. It also induces apoptosis, or programmed cell death, in cancer cells. The compound targets specific molecular pathways and proteins, disrupting their normal function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-dimethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is unique due to its specific substitution pattern and the presence of both methoxy and propyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C19H22N2O3/c1-4-12-21-15-10-6-5-9-14(15)20-19(21)17(22)13-8-7-11-16(23-2)18(13)24-3/h5-11,17,22H,4,12H2,1-3H3

InChI Key

RGTUYVNRHZBNCK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C3=C(C(=CC=C3)OC)OC)O

Origin of Product

United States

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